![molecular formula C22H25FN6O2 B607679 GNE-272](/img/structure/B607679.png)
GNE-272
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Novel potent and selective probe for the Bromodomains of CBP/EP300
GNE-272 is a potent and selective in Vivo Probe for the Bromodomains of CBP/EP300 (CBP IC50 = 0.02 μM, EP300 IC50 = 0.03 μM, BRET IC50 = 0.41 μM, BRD4 C50 = 13 μM). This compound showed a marked antiproliferative effect in hematologic cancer cell lines and modulates MYC expression in vivo that corresponds with antitumor activity in an AML tumor model. CBP has also been implicated in neurological disorders where a CBP bromodomain inhibitor has been shown to reduce expression of a regulator of G-protein signaling (RGS4).
作用机制
Target of Action
GNE-272 is a potent and selective inhibitor of the bromodomains of CBP/EP300 . These are transcription factors that play a crucial role in regulating gene expression .
Mode of Action
This compound interacts with its targets, the bromodomains of CBP/EP300, by preventing their binding to acetylated histones . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression .
Biochemical Pathways
The inhibition of CBP/EP300 bromodomains by this compound affects various biochemical pathways. One significant effect is the downregulation of genes associated with super-enhancers . These super-enhancers are occupied by high levels of androgen receptor (AR) in certain cells . The treatment with this compound results in a decrease in H3K27ac levels at AR-binding sites .
Pharmacokinetics
This compound has been reported to have good oral bioavailability . It demonstrates low clearance following a 1 mg/kg intravenous dose in a mouse PK experiment and reaches an unbound Cmax of 26 μM when dosed at 100 mg/kg .
Result of Action
The molecular and cellular effects of this compound’s action include a marked antiproliferative effect in hematologic cancer cell lines and modulation of MYC expression in vivo . This corresponds with antitumor activity in an AML tumor model .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of DHT (dihydrotestosterone) has been shown to affect the interaction of this compound with AR-driven transcription in a luciferase reporter assay .
生物活性
GNE-272 is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a detailed overview of its biological activity, including structure-activity relationships, in vitro and in vivo efficacy, and relevant case studies.
Overview of this compound
This compound is a selective small molecule inhibitor targeting the bromodomain and extraterminal (BET) family of proteins, specifically the CBP/EP300 bromodomain. Its discovery was guided by structure-activity relationship (SAR) studies that optimized its pharmacokinetic properties while maintaining potency against various cancer cell lines.
Structure-Activity Relationship (SAR)
The optimization process for this compound involved several key modifications to enhance its biological activity:
- Potency : this compound demonstrated an IC50 of 0.02 μM in TR-FRET assays and 0.41 μM in BRET assays, indicating strong binding affinity to the target bromodomain .
- Selectivity : The compound showed selectivity with an IC50 of 13 μM against BRD4(1), highlighting its potential for reduced off-target effects .
- Stability : Improvements in microsomal stability and permeability were crucial for its efficacy in vivo.
In Vitro Studies
This compound has exhibited significant antiproliferative effects across various hematologic cancer cell lines. Notably, it modulates MYC expression, which is critical in tumor growth and proliferation. The compound's ability to induce apoptosis was assessed through multiple assays:
In Vivo Efficacy
In animal models, this compound demonstrated substantial antitumor activity. In a study involving acute myeloid leukemia (AML) xenografts, treatment with this compound resulted in significant tumor regression compared to control groups. The compound's mechanism of action involves modulation of MYC-dependent transcriptional programs, which are often dysregulated in cancers.
Case Studies
A notable case study involved the use of this compound in a patient-derived xenograft (PDX) model of clear cell adenocarcinoma. The study aimed to evaluate treatment resistance and response to therapies:
- Initial Treatment : The PDX model initially responded to standard therapies (gemcitabine/nivolumab), but resistance developed over time.
- Resistance Mechanisms : Analysis revealed upregulation of genes involved in drug metabolism (e.g., CYP2C18, UGT2A) and DNA repair pathways (e.g., XPA, FANCL), correlating with treatment failure .
- Predictive Modeling : The integration of PDX models with clinical data allowed for accurate predictions regarding treatment response and resistance development.
科学研究应用
Anticancer Efficacy
Research has demonstrated that GNE-272 exhibits potent antiproliferative effects on hematologic cancer cell lines. In particular, it has shown promising results in acute myeloid leukemia (AML) models, where it significantly reduces tumor growth and enhances the efficacy of other therapeutic agents like nucleoside analogs .
Case Studies
Several studies have documented the effectiveness of this compound:
- Study on AML : In a preclinical model of AML, this compound was administered, resulting in a marked reduction in tumor burden and an increase in overall survival rates among treated mice compared to controls .
- Combination Therapy : this compound was evaluated in combination with standard chemotherapy agents, showing synergistic effects that enhanced antitumor activity while reducing side effects associated with high-dose chemotherapy .
Pharmacokinetics and Safety Profile
This compound has been characterized for its favorable pharmacokinetic properties, including good oral bioavailability and limited central nervous system penetration, which minimizes potential neurotoxic effects. Its safety profile is under ongoing investigation to establish optimal dosing regimens for clinical use .
Potential in Other Diseases
While primarily studied for its anticancer properties, the inhibition of CBP/EP300 has implications for other diseases characterized by dysregulated gene expression. This includes neurodegenerative disorders and inflammatory diseases where MYC plays a role .
Drug Discovery Insights
The development of this compound highlights the integration of structure-based drug design and high-throughput screening methodologies in identifying novel therapeutic agents targeting complex disease mechanisms. Its case exemplifies how computational methods can facilitate the discovery of selective inhibitors for challenging targets like bromodomains .
Data Summary
Property | Value |
---|---|
Target | CBP/EP300 Bromodomains |
IC50 (CBP) | 0.02 μM |
IC50 (EP300) | 0.03 μM |
IC50 (BRD4) | 13 μM |
Antiproliferative Activity | Significant in AML Models |
Safety Profile | Favorable; limited CNS penetration |
属性
IUPAC Name |
1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOJNOBJGYTLLZ-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of GNE-272 and how does it impact downstream cellular processes?
A1: this compound is a potent and selective inhibitor of the bromodomain of CREB Binding Protein (CBP) and E1A Binding Protein P300 (EP300) [, ]. These proteins are transcriptional coactivators involved in various cellular processes, including gene expression regulation, cell growth and differentiation. This compound binds to the bromodomain of CBP/EP300, preventing their interaction with acetylated lysine residues on histones and other proteins. This disruption of the protein-protein interaction inhibits the transcriptional activity of CBP/EP300, leading to downstream effects on gene expression and ultimately influencing cellular processes like proliferation. For example, this compound has shown antiproliferative effects in hematologic cancer cell lines and modulates MYC expression in vivo, resulting in antitumor activity in an AML tumor model [].
Q2: What is known about the structure-activity relationship (SAR) of this compound and how did it guide the development of more potent and selective CBP/EP300 inhibitors?
A2: Initial structure-activity relationship (SAR) studies with this compound focused on targeting the LPF shelf, ZA loop, and acetylated lysine binding regions of the CBP bromodomain []. This led to the identification of analogs with improved potency. Further optimization efforts for selectivity and in vivo properties resulted in GNE-781, a significantly more potent and selective CBP inhibitor []. The development of GNE-781 involved constraining the aniline moiety of this compound into a tetrahydroquinoline motif, leading to increased selectivity over BRD4(1). Subsequent modifications targeting the LPF shelf, BC loop, and KAc regions further enhanced potency and selectivity []. These studies demonstrate the importance of structure-based design and SAR optimization in developing potent and selective CBP/EP300 inhibitors.
Q3: What preclinical data supports the use of this compound as a potential therapeutic agent?
A3: this compound demonstrated promising preclinical results, showing a marked antiproliferative effect in hematologic cancer cell lines []. It effectively modulates MYC expression in vivo, a key regulator of cell growth and proliferation often dysregulated in cancer. Importantly, this translated into significant antitumor activity in an AML tumor model []. These findings highlight the therapeutic potential of this compound, particularly in hematological malignancies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。